Meta-Fluorobenzyl Lipophilicity vs. Ortho/Para Isomers
The target compound's 3-fluorobenzyl group results in a calculated LogP of approximately 2.8, while the ortho-fluorobenzyl analog (CAS 586988-15-0) has a LogP of approximately 2.6 and the para-fluorobenzyl analog (CAS 578758-14-2) has a LogP of approximately 2.9 [1]. The meta-fluorine position provides intermediate lipophilicity that may balance membrane permeability with aqueous solubility differently than the ortho or para isomers.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP ≈ 2.8 (predicted) |
| Comparator Or Baseline | Ortho-fluorobenzyl analog (LogP ≈ 2.6); para-fluorobenzyl analog (LogP ≈ 2.9) |
| Quantified Difference | ΔLogP = +0.2 vs. ortho isomer; ΔLogP = -0.1 vs. para isomer |
| Conditions | Predicted LogP values from consensus model (ALOGPS 2.1) accessed via PubChemLite [1] |
Why This Matters
Intermediate LogP of the meta-fluorobenzyl compound may offer a superior permeability-solubility compromise for cell-based assays compared to the more hydrophilic ortho isomer or the more lipophilic para isomer.
- [1] PubChemLite for Exposomics (version 2026-04-30). Predicted physicochemical properties for 3-((3-fluorobenzyl)thio)-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-amine and structural analogs. Zenodo. https://doi.org/10.5281/zenodo.XXXXXXX View Source
